ethyl (2E)-6'H-spiro[cyclohexane-1,7'-[1,3]dioxolo[4,5-g]isoquinolin]-5'(8'H)-ylideneethanoate
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Overview
Description
Ethyl (2E)-6’H-spiro[cyclohexane-1,7’-[1,3]dioxolo[4,5-g]isoquinolin]-5’(8’H)-ylideneethanoate is a complex organic compound characterized by its spirocyclic structure, which includes a cyclohexane ring fused to an isoquinoline moiety through a dioxolo bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-6’H-spiro[cyclohexane-1,7’-[1,3]dioxolo[4,5-g]isoquinolin]-5’(8’H)-ylideneethanoate typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, often using a cyclohexanone derivative.
Dioxolo Bridge Formation: The dioxolo bridge is formed by reacting the isoquinoline derivative with a suitable diol under acidic conditions.
Esterification: The final step involves the esterification of the intermediate compound with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase yield, and implementing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the ester group using agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, ethyl (2E)-6’H-spiro[cyclohexane-1,7’-[1,3]dioxolo[4,5-g]isoquinolin]-5’(8’H)-ylideneethanoate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of spirocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its spirocyclic structure is of interest for designing new drugs with improved bioavailability and target specificity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The spirocyclic framework is known to enhance the stability and efficacy of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of ethyl (2E)-6’H-spiro[cyclohexane-1,7’-[1,3]dioxolo[4,5-g]isoquinolin]-5’(8’H)-ylideneethanoate involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may enhance binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-g]isoquinoline]: Lacks the ethyl ester group.
Ethyl (2E)-6’H-spiro[cyclohexane-1,7’-[1,3]dioxolo[4,5-g]isoquinolin]-5’(8’H)-ylidenepropanoate: Has a propanoate group instead of an ethanoate group.
Uniqueness
Ethyl (2E)-6’H-spiro[cyclohexane-1,7’-[1,3]dioxolo[4,5-g]isoquinolin]-5’(8’H)-ylideneethanoate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the ethyl ester group can enhance its solubility and facilitate its incorporation into various chemical and biological systems.
Properties
Molecular Formula |
C19H23NO4 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl (2E)-2-spiro[6,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-7,1'-cyclohexane]-5-ylideneacetate |
InChI |
InChI=1S/C19H23NO4/c1-2-22-18(21)10-15-14-9-17-16(23-12-24-17)8-13(14)11-19(20-15)6-4-3-5-7-19/h8-10,20H,2-7,11-12H2,1H3/b15-10+ |
InChI Key |
XMCZTNDCQATIMD-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\C2=CC3=C(C=C2CC4(N1)CCCCC4)OCO3 |
Canonical SMILES |
CCOC(=O)C=C1C2=CC3=C(C=C2CC4(N1)CCCCC4)OCO3 |
Origin of Product |
United States |
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